N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide and similar compounds involves multiple steps, including condensation reactions, reduction, and nucleophilic substitution. A notable synthetic approach involves the use of 2-nitropyridine as a raw material, leading to the target compound through optimized conditions involving temperature adjustments and solvent selection (Chu, Rao, Zheng, & Xu, 2021).
Molecular Structure Analysis
Quantum-chemical calculations, including energies of formation, enthalpies, and entropies, have been employed to study the properties of similar compounds. These studies utilize methods such as the PM6 approximation to predict the structure and properties of solvated structures, providing insights into the molecular structure of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide analogs (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Chemical Reactions and Properties
The compound's reactivity and interaction with various chemical agents have been explored through the synthesis of derivatives and the study of their pharmacological activities. For example, N-(3-hydroxyphenyl) benzamide derivatives have been synthesized and evaluated for their enzyme inhibition activities, shedding light on the chemical reactivity and potential applications of these compounds (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).
Scientific Research Applications
Quantum-Chemical Calculations in Studying Properties
Quantum-chemical calculations have been utilized to study the properties of similar compounds to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. For example, Volod’kin et al. (2013) focused on the energies of formation, enthalpies, and entropies of specific conformers, demonstrating the potential to predict the structure and properties of solvated structures in a biological environment using these calculations (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Synthesis and Structural Features in Inhibitors
Chu et al. (2021) highlighted the synthesis of a compound structurally similar to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide, noting its features typical of c-Met inhibitors. This research emphasizes the importance of long chains forming hydrogen bond donors or acceptors in these compounds (Chu, Rao, Zheng, & Xu, 2021).
Antioxidant Activity Prediction
Another study by Volod’kin et al. (2011) on similar compounds employed quantum-chemical calculations to demonstrate a linear relationship between antioxidant activity and the energies of homolysis of the H–O bond. This insight aids in predicting the antioxidant properties of these compounds in biological environments (Volod’kin, Zaikov, Kurkovskaya, & Burlakova, 2011).
Antibacterial and Antifungal Screening
Desai, Dodiya, and Shihora (2011) synthesized a series of carboxamides, structurally related to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide, and screened them for antibacterial and antifungal activities. The structural elucidation of these compounds provides valuable data for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthesis and Cytotoxicity Evaluation
Hassan, Hafez, and Osman (2014) focused on synthesizing and evaluating the cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, structurally related to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. Their research provides insights into the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-9(7-16-8)12(15)13-10-3-2-4-11(14)6-10/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHYRMHFQJXHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358107 | |
Record name | N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |
CAS RN |
423735-72-2 | |
Record name | N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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